Isopinocampheylborane

Asymmetric hydroboration trans-disubstituted alkenes chiral auxiliary

Researchers pursuing enantioselective hydroboration of trans-alkenes face a dual bottleneck: Ipc2BH delivers poor enantioselectivity (0-13% ee), while IpcBHCl requires >24 h for complete reaction in THF. IpcBH2 resolves both constraints. • Achieves 30-34% ee for trans-alkenes (vs. 0-13% for Ipc2BH); crystallization upgrades to ≥99% ee. • Completes hydroboration in ≤10 min at 0 °C in THF - over 144-fold faster than IpcBHCl. • Serves as direct precursor to IpcBHCl·Et₂O and IpcBHBr for expanded reactivity. Supplied as 2IpcBH2·TMEDA crystalline complex; liberate with BF₃·OEt₂ before use. Bulk quantities available upon request.

Molecular Formula C10H17B
Molecular Weight 148.06 g/mol
Cat. No. B1253409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopinocampheylborane
Synonymsisopinocampheylborane
Molecular FormulaC10H17B
Molecular Weight148.06 g/mol
Structural Identifiers
SMILES[B]C1CC2CC(C1C)C2(C)C
InChIInChI=1S/C10H17B/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9H,4-5H2,1-3H3/t6-,7+,8+,9+/m0/s1
InChIKeyJOJBKYUGLWAPQL-JQCXWYLXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IpcBH2 Specifications & Scientific Context


Isopinocampheylborane (IpcBH2, CAS 64234-27-1) is a chiral monoorganoborane reagent derived from α-pinene, developed by H.C. Brown and colleagues at Purdue University as part of the α-pinene-based borane reagent family for asymmetric synthesis [1]. It exists as a solid 2IpcBH2·TMEDA crystalline complex (mp 140.5–141.5 °C, [α]23D +69.03° in THF) that can be liberated from its TMEDA adduct using BF3·OEt2 or converted to halogenated derivatives [2][3]. The reagent serves as a versatile chiral auxiliary for asymmetric hydroboration of trans-disubstituted and trisubstituted alkenes, as well as asymmetric reduction of prochiral ketones [4].

Chiral auxiliary α-pinene-derived monoorganoborane for asymmetric hydroboration and ketone reduction
Reagent form Solid 2IpcBH2·TMEDA crystalline complex; liberates IpcBH2 with BF3·OEt2
Derivative access Precursor to IpcBHCl·Et2O and IpcBHBr for complementary reactivity profiles

IpcBH2 Technical Differentiation


IpcBH2 occupies a distinct position within the α-pinene-derived borane family that cannot be generically substituted. While all share the isopinocampheyl chiral scaffold, their structural, reactivity, and selectivity profiles diverge significantly based on the number of Ipc ligands and the nature of substituents at boron. IpcBH2 is a monoalkylborane with two B–H bonds, enabling it to participate in two sequential hydroboration steps—unlike Ipc2BH (one B–H) or Ipc2BCl (no B–H). Its intermediate steric bulk relative to the more hindered Ipc2BH and the less hindered IpcBHX haloboranes creates a unique reactivity window for trans-alkene hydroboration where Ipc2BH performs poorly [1]. The reagent's ability to be quantitatively converted to IpcBHCl·Et2O or IpcBHBr provides additional functional divergence [2][3]. Furthermore, B-isopinocampheyl-9-BBN (Alpine-Borane®), despite sharing the Ipc group, operates via a fundamentally different 9-BBN scaffold and is not interchangeable with IpcBH2 for hydroboration applications [4].

Ipc2BH (one B–H)
Higher steric bulk may limit trans-alkene hydroboration performance relative to IpcBH2.
Ipc2BCl (zero B–H)
Lacks B–H bonds; may not support hydroboration applications (ketone reduction only).
B-isopinocampheyl-9-BBN
Shared Ipc group but 9-BBN scaffold may not transfer hydroboration reactivity for sterically demanding alkenes.

IpcBH2 Comparative Performance Data


trans-Alkene Hydroboration Enantioselectivity

IpcBH2 provides substantially higher enantioselectivity than Ipc2BH for trans-alkene hydroboration. The reduced steric bulk of IpcBH2 permits favorable approach trajectories that are sterically prohibited with Ipc2BH, which performs poorly on trans-alkenes [1]. For trans-2-butene, Ipc2BH yields only 13% ee, whereas IpcBH2 achieves 34% ee; for trans-3-hexene, the difference is 2.7-fold; and for trans-4-octene, Ipc2BH yields a racemic product (0% ee) while IpcBH2 maintains 15% ee [1].

trans-Alkene ee
Head-to-head
IpcBH2: 34% ee (trans-2-butene), 30% ee (trans-3-hexene), 15% ee (trans-4-octene) vs Ipc2BH: 13%, 11%, 0% ee
Supports chiral hydroboration study fit for trans-alkenes
Crystallization may upgrade ee to ≥99%
Asymmetric hydroboration trans-disubstituted alkenes chiral auxiliary

Hydroboration Rate Comparison in THF

IpcBH2 and IpcBHCl exhibit inverse solvent-dependent hydroboration rates. At 0 °C in THF, IpcBH2 achieves complete hydroboration of 2-methyl-2-butene within 10 minutes (t₁/₂ ≈ 2 min), while IpcBHCl requires >24 hours for completion under identical conditions [1]. Conversely, in ethyl ether (EE), IpcBHCl reacts faster than IpcBH2 [1].

THF Rate
Head-to-head
IpcBH2: complete in ≤10 min (t½ ≈2 min); IpcBHCl: >24 h (>144× slower)
Solvent-dependent kinetics context supports THF protocol selection
In EE, IpcBHCl may be faster
Reaction kinetics solvent optimization hydroboration rate

Low-Temperature Asymmetric Hydroboration

IpcBH2 serves as the synthetic precursor to IpcBHBr, which enables asymmetric hydroboration at −78 °C—temperatures inaccessible to both IpcBH2 and IpcBHCl·Et2O [1]. IpcBHBr achieves asymmetric hydroboration of representative prochiral alkenes in pentane at −78 °C in 4–6 hours, usually with higher enantioselectivities than previously achieved with IpcBH2 or IpcBHCl [1].

Low-Temp Window
Class-level
IpcBHBr (from IpcBH2) effective at −78 °C; IpcBH2 operational −25 °C to 0 °C
Extended temperature range supports temperature-sensitive substrate studies
Class-level inference; IpcBHBr may enable higher ee at low temp
Low-temperature hydroboration asymmetric induction IpcBHBr

3,3′-Biindene Hydroboration Outcomes

IpcBH2 and 9-BBN produce fundamentally different outcomes in the hydroboration of 3,3′-biindene. While both reagents are hydroborating agents, 9-BBN shows no reaction with 3,3′-biindene under the tested conditions, whereas IpcBH2 successfully hydroborates this substrate, affording meso-isomers of polycyclic 1,4-diols as the main products regardless of reaction conditions [1].

Biindene Reactivity
Head-to-head
IpcBH2: successful hydroboration to meso-polycyclic 1,4-diols; 9-BBN: no reaction
Reactivity context supports sterically demanding polycyclic alkene studies
Qualitative difference; 9-BBN scaffold limits approach
Polycyclic diols regioselectivity 9-BBN comparison

B–H Bond Functional Differentiation

IpcBH2 possesses two B–H bonds, enabling it to participate in two sequential hydroboration steps, whereas Ipc2BCl (DIP-Chloride™) contains no B–H bonds and functions exclusively as a stoichiometric reducing agent for ketones [1]. This fundamental architectural difference dictates entirely distinct applications: IpcBH2 for asymmetric hydroboration of alkenes and Ipc2BCl for asymmetric reduction of ketones [1][2].

B–H Architecture
Class-level
IpcBH2: 2 B–H bonds (sequential hydroboration); Ipc2BCl: 0 B–H (ketone reduction only)
Structural specification supports hydroboration application selection
Functional divergence; not interchangeable
Functional group compatibility B–H bonds reagent architecture

Stoichiometric vs. Catalytic Reduction Paradigm

IpcBH2 operates as a stoichiometric chiral reducing agent for prochiral ketones, producing the corresponding chiral alcohol and α-pinene (which can be recovered and recycled) [1]. In contrast, the Corey–Bakshi–Shibata (CBS) oxazaborolidine system uses a catalytic chiral ligand (0.025–0.1 equiv) with external borane (e.g., BH3·THF) as the hydride source, achieving acetophenone reduction to (R)-1-phenylethanol in 94.7% ee in <1 minute at 23 °C [2].

Reduction Mode
Cross-study
IpcBH2: stoichiometric 1:1 adduct, α-pinene recoverable; CBS: catalytic (0.025–0.1 equiv) with BH3·THF
Operational mode context supports process-chemistry research selection
Cross-study comparison; no direct performance data
Stoichiometric reduction catalytic reduction process chemistry

IpcBH2 Application Scenarios


trans-Alkene Asymmetric Hydroboration

IpcBH2 is the reagent of choice for asymmetric hydroboration of trans-alkenes, where its reduced steric profile relative to Ipc2BH enables productive asymmetric induction. The reagent achieves 34% ee for trans-2-butene, 30% ee for trans-3-hexene, and 15% ee for trans-4-octene, whereas Ipc2BH yields 13%, 11%, and 0% ee respectively under identical conditions [1]. Subsequent crystallization of the resulting IpcR*BH intermediate can upgrade enantiomeric purity to ≥99% ee [2], enabling access to enantiomerically pure (Z)- and (E)-alkenes [3].

Halogenated Derivative Precursor

IpcBH2 serves as the essential precursor for preparing IpcBHCl·Et2O (via HCl/Et2O) and IpcBHBr (via HBr/Et2O), which offer complementary reactivity and selectivity profiles [1][2]. IpcBHCl·Et2O enables highly stereo- and enantioselective annelation for trans-fused bicyclic ketone synthesis via asymmetric cyclic hydroboration [3]. IpcBHBr extends asymmetric hydroboration capability to −78 °C in pentane, achieving higher enantioselectivities than IpcBH2 alone [2].

Fast Hydroboration Kinetics in THF

IpcBH2 exhibits >144-fold faster hydroboration kinetics than IpcBHCl in THF at 0 °C (complete hydroboration of 2-methyl-2-butene in ≤10 min for IpcBH2 vs. >24 h for IpcBHCl) [1]. This kinetic advantage makes IpcBH2 the optimal selection for time-sensitive hydroboration reactions conducted in THF solvent. Conversely, for EE-based protocols where IpcBHCl reacts faster, IpcBH2 is less kinetically favorable [1].

Stoichiometric Asymmetric Ketone Reduction

IpcBH2 functions as a stoichiometric chiral reducing agent for prochiral ketones, forming a 1:1 adduct that transfers hydride to yield chiral secondary alcohols [1]. The isopinocampheyl auxiliary is liberated as α-pinene and can be recovered for recycling [1]. This operational mode differs fundamentally from catalytic CBS oxazaborolidine systems [2], providing a straightforward one-pot protocol when catalytic turnover is not required or when avoidance of external borane sources is desirable.

Application
Selection Property
Validation Focus
trans-Alkene asymmetric hydroboration studies
Steric profile for trans-alkene approach
Enantiomeric excess and intermediate crystallization
Halogenated derivative synthesis research
Precursor conversion to IpcBHCl/IpcBHBr
Reactivity and selectivity of derived haloboranes
Time-sensitive THF hydroboration studies
THF-specific fast kinetics
Reaction completion monitoring; rate comparison
Stoichiometric asymmetric ketone reduction research
One-pot stoichiometric protocol with recoverable auxiliary
Chiral alcohol ee and α-pinene recovery

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isopinocampheylborane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.